
(Z)-but-2-enedioate;(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-but-2-enedioate;(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a butenedioate moiety and a tetrahydroquinoline derivative, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioate;(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by the introduction of the butenedioate group. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The choice of reagents and catalysts is optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
(Z)-but-2-enedioate;(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the butenedioate group into butanedioate.
Substitution: The amine group in the tetrahydroquinoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline and butanedioate derivatives, which can be further functionalized for specific applications.
科学的研究の応用
Chemistry
In chemistry, (Z)-but-2-enedioate;(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for understanding its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including catalysis and polymer production.
作用機序
The mechanism of action of (Z)-but-2-enedioate;(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (Z)-but-2-enedioate; (3R)-N-methyl-1,2,3,4-tetrahydroisoquinolin-3-amine
- (Z)-but-2-enedioate; (3R)-N-methyl-1,2,3,4-tetrahydroquinolin-2-amine
Uniqueness
Compared to similar compounds, (Z)-but-2-enedioate;(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine exhibits unique reactivity and biological activity due to the specific positioning of functional groups. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C14H16N2O4-2 |
|---|---|
分子量 |
276.29 g/mol |
IUPAC名 |
(Z)-but-2-enedioate;(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine |
InChI |
InChI=1S/C10H14N2.C4H4O4/c1-11-9-6-8-4-2-3-5-10(8)12-7-9;5-3(6)1-2-4(7)8/h2-5,9,11-12H,6-7H2,1H3;1-2H,(H,5,6)(H,7,8)/p-2/b;2-1-/t9-;/m1./s1 |
InChIキー |
TUXOXFWHJLDLHG-YLGLLLDBSA-L |
異性体SMILES |
CN[C@@H]1CC2=CC=CC=C2NC1.C(=C\C(=O)[O-])\C(=O)[O-] |
正規SMILES |
CNC1CC2=CC=CC=C2NC1.C(=CC(=O)[O-])C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B11822753.png)


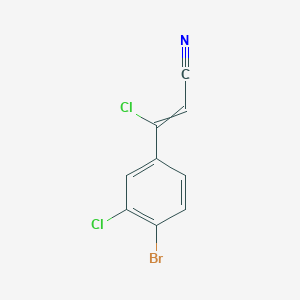


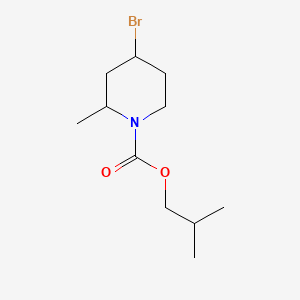
![3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11822779.png)
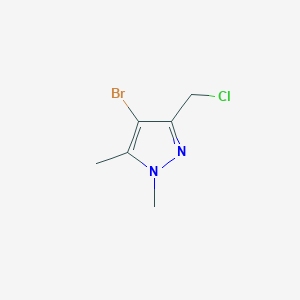


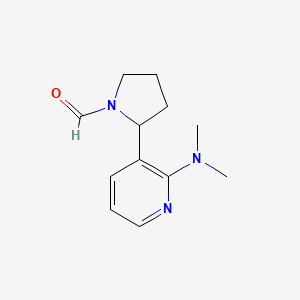
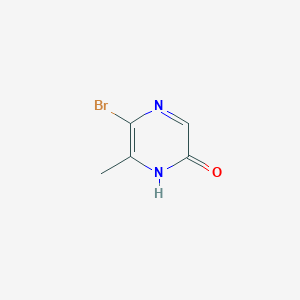
![Glycine, N-(3,5-dibroMo-4-Methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)Methylene]hydrazide](/img/structure/B11822809.png)
